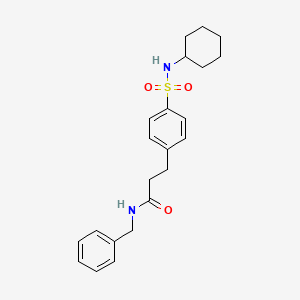
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-724,714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). It was initially developed as a potential cancer treatment due to its ability to target HER2, a protein that is overexpressed in certain types of cancer cells.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied as a potential cancer treatment due to its ability to inhibit HER2. HER2 is a protein that is overexpressed in certain types of cancer cells, including breast, ovarian, and gastric cancers. Inhibition of HER2 has been shown to reduce the growth and proliferation of these cancer cells. N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by binding to the HER2 receptor and preventing it from activating downstream signaling pathways that promote cell growth and proliferation. This inhibition of HER2 signaling leads to a reduction in the growth and proliferation of cancer cells that overexpress HER2.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have significant biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the growth and proliferation of cancer cells that overexpress HER2. In vivo studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce tumor growth in animal models of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its specificity for HER2. This allows researchers to specifically target cells that overexpress HER2 and study the effects of HER2 inhibition. However, one limitation of using N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential toxicity. Studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can cause liver toxicity in animal models, which could limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is the development of more potent and selective inhibitors of HER2. Another direction is the study of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as Alzheimer's disease and schizophrenia, warrants further investigation.
Synthesemethoden
The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final coupling reaction. The starting material, 4-fluorobenzoyl chloride, is reacted with cyclopentylamine to form the amide intermediate. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The final coupling reaction involves the reaction of the amine with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-10-7-15(8-11-18)22(27)25-13-3-4-16-14-17(9-12-20(16)25)21(26)24-19-5-1-2-6-19/h7-12,14,19H,1-6,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGFLPYXGVYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)









